(1E)-indan-1-one oxime
CAS No.: 3349-60-8
Cat. No.: VC8455518
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3349-60-8 |
|---|---|
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | (NZ)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9- |
| Standard InChI Key | ATEGUFMEFAGONB-MDZDMXLPSA-N |
| Isomeric SMILES | C1C/C(=N\O)/C2=CC=CC=C21 |
| SMILES | C1CC(=NO)C2=CC=CC=C21 |
| Canonical SMILES | C1CC(=NO)C2=CC=CC=C21 |
Introduction
Synthesis and Structural Characteristics
Synthetic Routes
(1E)-Indan-1-one oxime is synthesized via oximation of 1-indanone. A typical procedure involves reacting 1-indanone with hydroxylamine hydrochloride in methanol under basic conditions (4 N NaOH) at -10°C, yielding a mixture of E- and Z-isomers (95% combined yield) . Subsequent tosylation with p-toluenesulfonyl chloride in acetone produces the corresponding tosylate derivatives, which undergo Beckmann rearrangement in the presence of Lewis acids.
Table 1: Optimization of Beckmann Rearrangement Conditions
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | -40°C → rt | 91 |
| Polyphosphoric Acid | - | 110°C | 20 |
| H₂SO₄ | - | rt | 10 |
Aluminum chloride in dichloromethane at low temperatures (-40°C to room temperature) maximizes yield (91%) while minimizing side reactions .
Structural Confirmation
X-ray crystallography and spectroscopic methods validate the E-configuration. Key spectral data include:
-
IR (KBr): 3170 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=N stretch) .
-
¹H NMR (CDCl₃): δ 7.58–7.53 (m, 1H, aromatic), 3.03–2.92 (m, 4H, cyclopentane CH₂), 2.28 (s, 3H, CH₃ in 4-methyl derivative) .
The InChI key (ATEGUFMEFAGONB-KTKRTIGZSA-N) and SMILES (C1C/C(=N/O)/C2=CC=CC=C21) further specify its stereochemistry .
Beckmann Rearrangement and Reaction Mechanisms
Reaction Pathways
The Beckmann rearrangement of (1E)-indan-1-one oxime tosylates proceeds via a nitrilium ion intermediate. Aluminum chloride facilitates the cleavage of the N-O bond, generating a carbocation that undergoes ring expansion to form hydrocarbostyril .
Mechanistic Insights:
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At temperatures below -7°C, isomerization via C-N bond rotation (kᵣ ≈ 1.6 × 10⁻³ s⁻¹) is rate-limiting, favoring the trans-product .
-
Above -7°C, cis-product formation (k꜀ ≈ 3.8 × 10⁻³ s⁻¹) dominates due to altered transition-state energetics .
Table 2: Temperature-Dependent Product Distribution
| Temperature (°C) | trans-Product (%) | cis-Product (%) |
|---|---|---|
| -40 | 98 | 2 |
| -7 | 85 | 15 |
| 25 | 60 | 40 |
PM3 calculations suggest that the trans-transition state (2TS(M)) is 2.3 kcal/mol lower in energy than the cis-counterpart (11TS(M)) .
Spectroscopic and Analytical Data
Spectroscopic Profiles
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¹³C NMR (CDCl₃): δ 162.8 (C=N), 145.9 (aromatic C), 25.7 (cyclopentane CH₂) .
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UV-Vis (MeOH): λₘₐₓ 254 nm (π→π* transition of aromatic system) .
Table 3: Comparative Spectroscopic Data for Derivatives
| Derivative | IR (C=N, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 4-Methyl | 1660 | 2.28 (s, CH₃) |
| 6-Nitro | 1590 | 8.28 (d, J=2.0 Hz, Ar) |
| 4-Methoxy | 1595 | 3.86 (s, OCH₃) |
Applications and Derivatives in Organic Synthesis
Pharmacological Intermediates
(1E)-Indan-1-one oxime derivatives are precursors to 6-nitroquipazine, a potent serotonin transporter inhibitor. Nitration of 1-indanone yields 6-nitro-1-indanone (9:1 regioselectivity), which is subsequently oximated and rearranged .
Functionalized Derivatives
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4-Methyl Derivative: Synthesized via Fries rearrangement of dihydrocoumarin, followed by O-methylation (90% yield) .
-
6-Nitro Derivative: Nitration with HNO₃/H₂SO₄ at -10°C affords 6-nitro-1-indanone, which undergoes oximation (94% yield) .
Table 4: Yield Optimization for Key Derivatives
| Derivative | Reaction Conditions | Yield (%) |
|---|---|---|
| 4-Methoxy | AlCl₃, DMF, 120°C | 90 |
| 6-Nitro | HNO₃/H₂SO₄, -10°C | 85 |
| Tosylate | TsCl, NaOH, acetone, -10°C | 96 |
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